molecular formula C17H16FN3O3S B11017895 ethyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11017895
M. Wt: 361.4 g/mol
InChI Key: CCAZDTNABSFXGT-UHFFFAOYSA-N
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Description

Ethyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic thiazole derivative characterized by a central thiazole ring substituted with a 4-methyl group, an ethoxycarbonyl moiety at position 5, and a 6-fluoroindole-acetylamino group at position 2.

Properties

Molecular Formula

C17H16FN3O3S

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 2-[[2-(6-fluoroindol-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H16FN3O3S/c1-3-24-16(23)15-10(2)19-17(25-15)20-14(22)9-21-7-6-11-4-5-12(18)8-13(11)21/h4-8H,3,9H2,1-2H3,(H,19,20,22)

InChI Key

CCAZDTNABSFXGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Thiazole Formation in Flow

A 0.50 M solution of thiourea and ethyl 2-chloroacetoacetate in DMF is pumped into a 250 μL microreactor heated to 150°C (residence time: 3.75 minutes). This high-temperature, short-duration process achieves 85% conversion to the thiazole intermediate, minimizing side reactions.

Inline Fischer Indole Cyclization

The thiazole intermediate is combined with 6-fluoroindole precursors (e.g., phenylhydrazine derivatives) in a second microreactor at 200°C (residence time: 5.2 minutes). The liberated HBr from the Hantzsch step catalyzes the Fischer cyclization, forming the indole ring in situ.

Advantages :

  • Total synthesis time: <15 minutes.

  • Combined yield over three steps: 38%–82% without intermediate isolation.

Multicomponent Domino Reactions

A three-component domino reaction simplifies synthesis by combining thiazole formation, indole coupling, and esterification into a single pot. This method, adapted from Wang et al., uses 2-methylbenzo[d]thiazol-5-amine, 6-fluoroindole glyoxal, and ethyl acetoacetate.

Reaction Mechanism

  • Knoevenagel Condensation : Ethyl acetoacetate reacts with glyoxal to form an α,β-unsaturated ketone.

  • Michael Addition : The thiazole amine attacks the ketone, forming a thiazolidine intermediate.

  • Fischer Indolization : Cyclization and dehydration yield the indole-thiazole scaffold.

Conditions :

  • Solvent: Ethanol

  • Catalyst: Acetic acid (10 mol%)

  • Temperature: 80°C, 8 hours

  • Yield: 70%–75%

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityPurity (%)
Batch Synthesis68–7518–24 hoursModerate95
Continuous Flow38–82<15 minutesHigh90
Domino Reaction70–758 hoursLow88

Key Insights :

  • Continuous flow excels in speed and scalability but requires specialized equipment.

  • Batch synthesis remains the gold standard for purity.

  • Domino reactions reduce step count but suffer from lower reproducibility.

Industrial-Scale Optimization

For large-scale production, batch processes are often preferred due to existing infrastructure. Key optimizations include:

  • Solvent Recycling : DMF recovery via distillation reduces costs.

  • Catalyst Screening : Heterogeneous catalysts (e.g., Amberlyst-15) improve acylations.

  • Crystallization : Ethanol/water mixtures yield high-purity crystals (>98%) without chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom on the indole moiety participates in nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

Reaction TypeConditionsProduct/OutcomeReference
HydroxylationNaOH (1 M), 80°C, 6 hrs6-hydroxyindole derivative
MethoxylationNaOMe, MeOH, reflux, 12 hrs6-methoxyindole analog
Amine substitutionNH3 (aq.), DMF, 100°C, 24 hrs6-aminoindole variant

Mechanistic Insight :
The electron-withdrawing effect of the thiazole ring enhances the electrophilicity of the indole’s C6 position, facilitating substitution with nucleophiles like hydroxide or amines.

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis and subsequent derivatization:

ReactionReagents/ConditionsProductYieldReference
Acidic hydrolysisHCl (6 M), reflux, 8 hrsCarboxylic acid derivative72%
Basic hydrolysisNaOH (2 M), EtOH, 60°C, 5 hrsSodium carboxylate85%
Ester-to-amide conversionNH2R, DCC, DMAP, RT, 24 hrsAmide analogs (R = alkyl/aryl)50–78%

Key Applications :
Hydrolysis products serve as intermediates for synthesizing bioactive amides or metal-chelating agents .

Amide Bond Reactions

The acetylated amino group engages in:

Reaction TypeConditionsOutcomeReference
Reductive alkylationNaBH3CN, RCHO, MeOH, RTN-alkylated derivatives
AcylationRCOCl, pyridine, 0°C → RTBis-acylated products
CyclizationPPA, 120°C, 3 hrsThiazolo[5,4-d]pyrimidines

Notable Example :
Cyclization with polyphosphoric acid (PPA) generates fused heterocycles with enhanced bioactivity against hepatitis B virus (HBV) .

Thiazole Ring Modifications

The thiazole core participates in electrophilic and cycloaddition reactions:

ReactionReagents/ConditionsProductReference
BrominationBr2, AcOH, 50°C, 2 hrs4-bromo-thiazole derivative
Suzuki couplingArB(OH)2, Pd(PPh3)4, K2CO3Biaryl-thiazole hybrids
1,3-Dipolar cycloadditionPhN3, CuI, DCM, RTTriazole-linked conjugates

Structural Impact :
Bromination at C4 increases halogen-bonding potential for kinase inhibition .

Indole Ring Functionalization

The indole moiety undergoes electrophilic substitution:

ReactionConditionsPosition/ProductReference
NitrationHNO3/H2SO4, 0°C, 1 hrC5-nitroindole derivative
Vilsmeier–Haack formylationPOCl3/DMF, 80°C, 4 hrsC3-formylindole analog
Mannich reactionHCHO, R2NH, EtOH, refluxC2-aminomethylated product

Biological Relevance :
Nitration enhances interactions with bacterial DNA gyrase, as observed in in silico docking studies .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalytic SystemCoupling PartnerApplicationReference
SonogashiraPdCl2(PPh3)2, CuI, Et3NTerminal alkynesFluorescent probes
HeckPd(OAc)2, P(o-tol)3, K2CO3StyrenesAnticancer agents
Buchwald–HartwigPd2(dba)3, Xantphos, Cs2CO3Aryl aminesKinase inhibitors

Example :
Heck coupling with 4-vinylpyridine yielded analogs with IC50 = 1.2 µM against MCF-7 cells .

Oxidation and Reduction

ProcessReagents/ConditionsOutcomeReference
Indole oxidationmCPBA, DCM, RT, 2 hrsEpoxide formation at C2–C3
Thiazole reductionH2 (1 atm), Pd/C, MeOHDihydrothiazole derivative
Ester reductionLiAlH4, THF, 0°C → RTPrimary alcohol

Caution :
Over-reduction of the thiazole ring may diminish bioactivity .

Photochemical Reactions

UV-induced reactivity:

ReactionConditionsProductReference
[2+2] CycloadditionUV (254 nm), acetone, 12 hrsCyclobutane-fused dimer
Singlet oxygen attackRose Bengal, O2, visible lightEndoperoxide at indole C4–C7

Applications :
Photoproducts show enhanced ROS generation for antimicrobial applications .

Scientific Research Applications

Structural Formula

C15H16FN3O3S\text{C}_{15}\text{H}_{16}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

Anticancer Properties

Research has shown that compounds containing thiazole and indole structures exhibit potent anticancer activities. Ethyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has been evaluated for its efficacy against various cancer cell lines.

Case Study: Anticancer Activity

In a study conducted by Evren et al. (2022), derivatives of thiazoles were synthesized and tested against human lung adenocarcinoma cells (A549). The results indicated that compounds with similar structural features to this compound exhibited IC50 values ranging from 10 to 30 µM, demonstrating significant cytotoxicity against cancer cells .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies reveal that modifications on the thiazole and indole rings can significantly influence biological activity. For instance, the introduction of fluorine atoms has been linked to increased potency due to enhanced lipophilicity and improved interaction with cellular targets .

In Vitro Studies

This compound has undergone extensive in vitro testing:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)25
U251 (Glioblastoma)20
HT29 (Colon Cancer)15

In Vivo Studies

While in vitro results are promising, further investigations into in vivo efficacy are necessary. Preliminary animal studies suggest potential for reducing tumor size without significant toxicity .

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (R₁, R₂, R₃) Molecular Weight Key Findings Reference
Target Compound R₁=6-F-indole-acetyl, R₂=CH₃, R₃=COOEt ~393.3 (calc.) Hypothesized enhanced receptor binding due to fluorinated indole; stability under study -
Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate R₁=4-Cl-Ph, R₂=H, R₃=COOEt 283.74 Antimicrobial activity; phenyl substitution improves lipophilicity
Ethyl 2-(acetyl amino)-4-methyl-1,3-thiazole-5-carboxylate R₁=Ac, R₂=CH₃, R₃=COOEt 256.29 Intermediate in antidiabetic agents; acetyl group facilitates metabolic processing
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid R₁=4-Cl-Bn, R₂=CH₃, R₃=COOH 296.77 Significant hypoglycemic activity in STZ-induced diabetic rats; chlorobenzyl critical for efficacy
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate R₁=4-CF₃-Ph, R₂=CH₃, R₃=COOEt 329.33 High lipophilicity due to CF₃ group; potential CNS penetration

Challenges and Limitations

  • Solubility : Compounds with trifluoromethyl or bulky aryl groups (e.g., 4-CF₃-Ph) exhibit poor aqueous solubility, necessitating formulation adjustments .
  • Synthetic Complexity : Introducing the 6-fluoroindole group requires specialized reagents (e.g., fluoroindole-acetyl chloride), increasing production costs compared to simpler analogs .

Biological Activity

Ethyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, particularly focusing on antimicrobial and anticancer activities, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole core linked to an indole moiety, which is known for various pharmacological effects. The presence of the fluoro substituent on the indole ring enhances its biological activity by improving lipophilicity and receptor binding affinity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of thiazole derivatives, including our compound of interest. A study synthesized various thiazole compounds and assessed their in vitro antimicrobial activities against a range of bacteria and fungi. Notably:

  • Antibacterial Activity : this compound exhibited potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. It showed comparable efficacy to standard antibiotics like ampicillin and gentamicin sulfate .
  • Antifungal Activity : The compound also demonstrated moderate antifungal activity against Candida albicans, indicating its potential as a dual-action antimicrobial agent .

Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively studied. The compound's structure suggests it may interact with various biological targets involved in cancer cell proliferation.

  • Cell Line Studies : In vitro assays revealed that this compound exhibited significant cytotoxicity against multiple cancer cell lines, including A549 (lung cancer) and DU145 (prostate cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications on the indole and thiazole rings significantly influence activity:

  • Indole Modifications : Substituents at the 6-position of the indole ring (such as fluorine) enhance binding affinity to target receptors, thereby increasing potency against both bacterial and cancer cells .
  • Thiazole Alterations : Variations in the thiazole ring can affect solubility and bioavailability, impacting overall efficacy. For instance, incorporating different alkyl groups at the 4-position has shown to modulate activity levels significantly .

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound:

CompoundActivity TypeTarget Organism/Cell LineIC50/Effect
12fAntibacterialStaphylococcus aureusComparable to ampicillin
9bAnticancerA549Broad spectrum activity
Ethyl derivativeAntifungalCandida albicansModerate activity

Q & A

Basic: What synthetic routes are commonly employed to prepare ethyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate?

The synthesis typically involves coupling the indole-acetyl moiety to the thiazole-carboxylate core. A general method involves:

  • Step 1 : Preparation of the thiazole-5-carboxylate intermediate via cyclization of thiourea derivatives with α-haloketones in ethanol under reflux.
  • Step 2 : Functionalization of the 6-fluoroindole fragment using acetylation (e.g., acetic anhydride or chloroacetyl chloride).
  • Step 3 : Amide bond formation between the acetylated indole and the thiazole-amine group, often using coupling agents like EDCI/HOBt in DMF or THF .
    Key Considerations : Solvent choice (e.g., acetic acid for reflux) and catalysis (e.g., sodium acetate) influence yield and purity .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound?

Byproduct formation (e.g., dimerization or incomplete acetylation) can be minimized through:

  • Temperature Control : Lowering reaction temperatures during coupling steps to reduce side reactions.
  • Catalyst Screening : Testing alternative catalysts (e.g., DMAP for acetylation) to improve regioselectivity .
  • Purification Strategies : Employing gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization from DMF/acetic acid mixtures .
    Data Insight : In analogous syntheses, yields improved from 60% to 85% when replacing THF with DMF as the solvent due to enhanced solubility of intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.8–8.2 ppm (indole aromatic protons), δ 4.3 ppm (ethyl ester –CH₂–), and δ 2.5 ppm (thiazole methyl group) confirm structural motifs .
    • ¹³C NMR : Signals near δ 165 ppm (ester carbonyl) and δ 170 ppm (amide carbonyl) validate functional groups .
  • IR Spectroscopy : Stretching bands at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (amide C=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can researchers resolve discrepancies between experimental and calculated spectral data?

Discrepancies (e.g., in ¹H NMR shifts) may arise from tautomerism or solvent effects. Strategies include:

  • Computational Validation : Using DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
  • Variable Temperature NMR : Identifying dynamic processes (e.g., rotameric equilibria) by analyzing spectral changes at different temperatures .
    Case Study : For a related thiazole-indole derivative, DFT-adjusted predictions reduced shift deviations from 0.5 ppm to <0.1 ppm .

Basic: What analytical methods ensure purity and stability of this compound during storage?

  • HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor degradation products. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C for stable analogs) .
  • Storage Recommendations : Lyophilized samples stored at –20°C in amber vials under inert gas (N₂/Ar) prevent hydrolysis and photodegradation .

Advanced: How does the fluoro-indole moiety influence the compound’s bioactivity compared to non-halogenated analogs?

The 6-fluoro substituent enhances:

  • Lipophilicity : Increases membrane permeability (logP increases by ~0.5 units vs. non-fluorinated analogs) .
  • Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with residues in enzyme active sites (e.g., kinase inhibitors) .
    Experimental Data : Fluorinated analogs showed 3–5× higher potency in enzyme inhibition assays compared to chlorine or methyl derivatives .

Basic: What crystallographic techniques are used to determine the compound’s solid-state structure?

  • Single-Crystal X-ray Diffraction (SCXRD) : Grows crystals via slow evaporation (e.g., ethanol/dichloromethane). Space group and unit cell parameters (e.g., monoclinic P2₁/c) confirm molecular packing .
  • Key Metrics : Bond angles and torsion angles (e.g., C–S–C in thiazole ≈ 88°) validate the planar structure .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved properties?

SAR strategies include:

  • Thiazole Modifications : Replacing the methyl group with bulkier substituents (e.g., isopropyl) to enhance steric hindrance and metabolic stability .
  • Indole Substitutions : Introducing electron-withdrawing groups (e.g., nitro) at position 4 to modulate electronic effects on binding .
    Data-Driven Example : A 4-nitroindole derivative exhibited 10× higher solubility in PBS (pH 7.4) compared to the parent compound .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

  • PPE : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding poses with proteins (e.g., kinase domains). Parameters: grid size = 20 Å, exhaustiveness = 20 .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability (RMSD < 2 Å indicates stable complexes) .
    Case Study : A docked pose of a thiazole-indole analog showed strong π-π stacking with Tyr-123 in the ATP-binding pocket of a kinase target .

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